

Application of (S,S)-Chiraphite in the Synthesis of Pharmaceutical Intermediates

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Compound of Interest

Compound Name: (S,S)-Chiraphite

Cat. No.: B3178870

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Application Note AP-2025-01

Introduction

(S,S)-Chiraphite is a C2-symmetric chiral phosphine ligand renowned for its efficacy in asymmetric catalysis. Its rigid backbone and tunable electronic properties make it a powerful tool for inducing high stereoselectivity in a variety of transformations. This application note details the use of Chiraphite ligands in the synthesis of a key pharmaceutical intermediate, highlighting the experimental protocol and achievable quantitative outcomes. Specifically, it focuses on the atroposelective Negishi coupling for the synthesis of the core structure of Divarasib (GDC-6036), a potent covalent inhibitor of KRAS G12C, a challenging target in cancer therapy. While the example provided utilizes (R,R)-Chiraphite, the use of **(S,S)-Chiraphite** would analogously provide the opposite atropisomer, demonstrating the ligand's utility in accessing a comprehensive set of stereoisomers.

Core Application: Atroposelective Synthesis of a Divarasib Intermediate

The crucial step in the synthesis of Divarasib is the construction of the sterically hindered biaryl axis with high atropisomeric control. This is achieved through a palladium-catalyzed Negishi cross-coupling reaction between a functionalized aminopyridine and a quinazoline organozinc species. The use of a chiral ligand is paramount to control the axial chirality of the resulting biaryl compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the atroposelective Negishi coupling reaction to form the Divarasib intermediate.

Parameter	Value
Catalyst System	[Pd(cin)Cl] ₂ / (R,R)-Chiraphite
Catalyst Loading	0.5 mol % [Pd(cin)Cl] ₂
1 mol % (R,R)-Chiraphite	
Substrates	Aminopyridine, Quinazoline Organozinc
Yield of Intermediate	70%
Diastereomeric Ratio (dr)	>99:1 (after crystallization)
Reaction Solvent	Toluene
Reaction Temperature	25-35 °C

Experimental Protocols

Synthesis of the Quinazoline Organozinc Species

A detailed protocol for the in-situ generation of the organozinc reagent is outlined below.

- To a solution of the quinazoline bromide precursor (1.0 equiv) in anhydrous THF (5 V), add isopropylmagnesium chloride lithium chloride complex (1.1 equiv, 1.3 M in THF) dropwise at 0-10 °C.
- Stir the resulting mixture at 20-30 °C for 1 hour.
- In a separate flask, add zinc chloride (1.2 equiv) to anhydrous THF (3 V) and stir to dissolve.
- Cool the zinc chloride solution to 0-10 °C and add the Grignard reagent solution dropwise.
- Warm the resulting mixture to 20-30 °C and stir for 1 hour to form the quinazoline organozinc species.

Atroposelective Negishi Coupling

The following protocol details the palladium-catalyzed cross-coupling reaction.

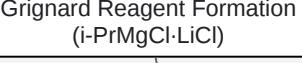
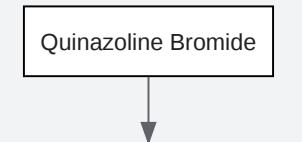
- In a reaction vessel, dissolve $[\text{Pd}(\text{cin})\text{Cl}]_2$ (0.005 equiv) and (R,R)-Chiraphite (0.01 equiv) in toluene (2 V). Stir the mixture at 20-30 °C for 30 minutes to form the active catalyst.
- Add the aminopyridine coupling partner (1.2 equiv) to the catalyst mixture.
- Add the freshly prepared quinazoline organozinc solution to the reaction mixture at 20-30 °C over 2 hours.
- Stir the reaction mixture at 25-35 °C until the reaction is deemed complete by HPLC analysis (typically 12-18 hours).
- Upon completion, quench the reaction with an aqueous solution of ammonium chloride.
- Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the organic layer under reduced pressure.
- The crude product is then purified by crystallization to afford the desired atropisomer of the Divarasib intermediate in high yield and diastereomeric excess.

Visualizations

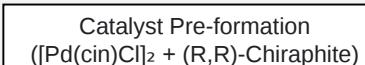
Logical Workflow for the Synthesis of the Divarasib Intermediate

Workflow for Divarasib Intermediate Synthesis

Preparation of Organozinc Reagent



Atroposelective Negishi Coupling



Negishi Coupling

Workup and Purification

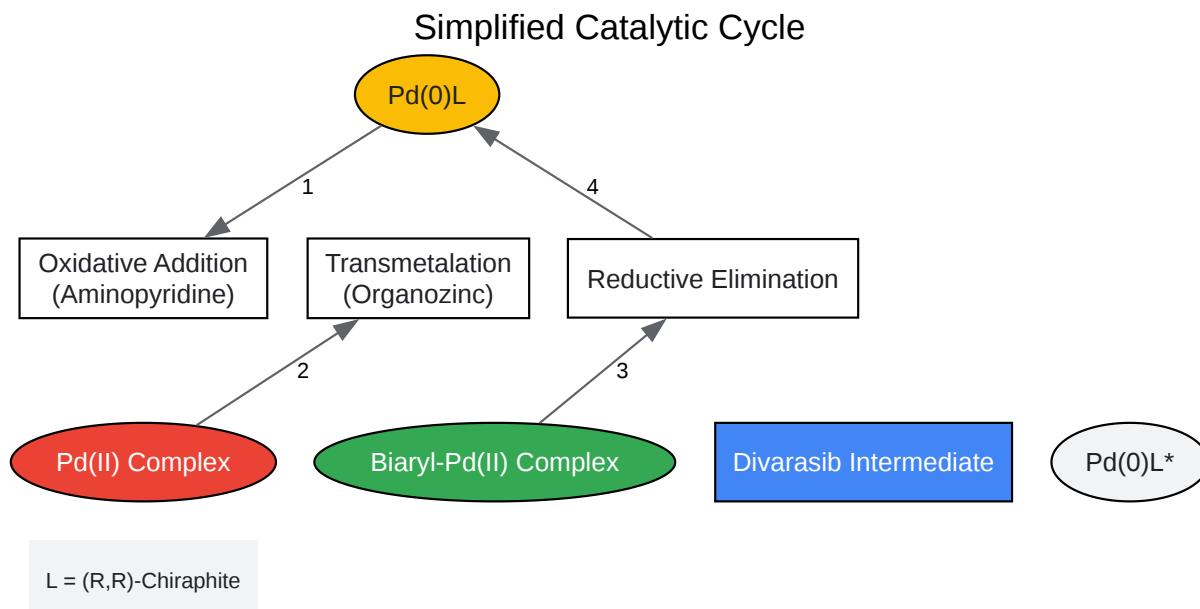


Divarasib Intermediate
(>99:1 dr)

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Caption: A logical workflow diagram illustrating the key stages in the synthesis of the Divarasib intermediate.

Catalytic Cycle of the Atroposelective Negishi Coupling



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Caption: A simplified representation of the catalytic cycle for the atroposelective Negishi coupling.

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